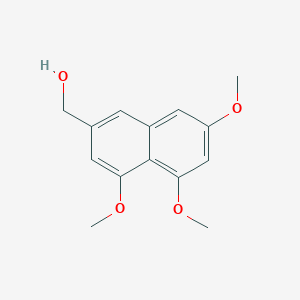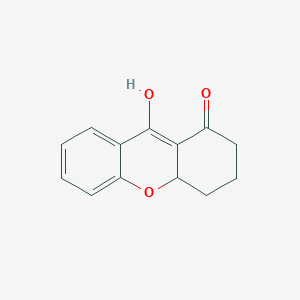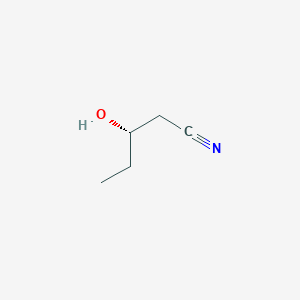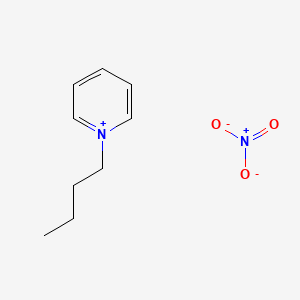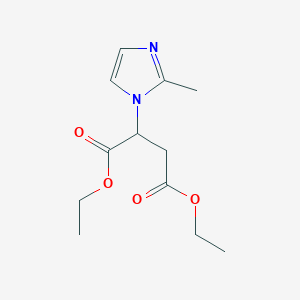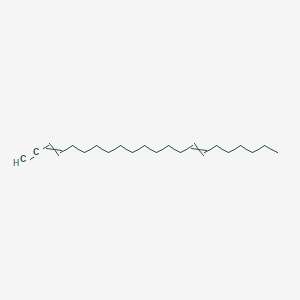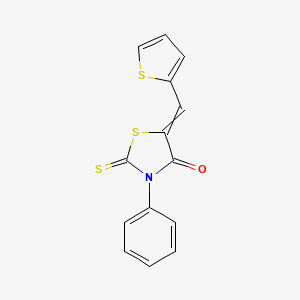
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with phenyl and thienylmethylene groups. The presence of the thioxo group further enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-thioxo-4-thiazolidinone with 3-phenyl-2-thienylmethylene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Corresponding substituted thiazolidinones
科学的研究の応用
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes and proteins involved in critical biological processes. For example, it can act as a voltage-gated sodium channel blocker, preventing the propagation of action potentials in neurons. This mechanism is similar to that of anticonvulsant drugs like phenytoin, which block sustained high-frequency repetitive firing of action potentials.
類似化合物との比較
Similar Compounds
- 4-Thiazolidinone, 3-phenyl-5-(2-furylmethylene)-2-thioxo-
- 4-Thiazolidinone, 3-phenyl-5-(2-pyridylmethylene)-2-thioxo-
- 4-Thiazolidinone, 3-phenyl-5-(2-benzylmethylene)-2-thioxo-
Uniqueness
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- stands out due to its unique combination of the thiazolidinone ring with phenyl and thienylmethylene groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to act as a voltage-gated sodium channel blocker further distinguishes it from other similar compounds, highlighting its potential in the development of new therapeutic agents.
特性
CAS番号 |
151502-03-3 |
|---|---|
分子式 |
C14H9NOS3 |
分子量 |
303.4 g/mol |
IUPAC名 |
3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H |
InChIキー |
AVOLWSYTUDOYJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


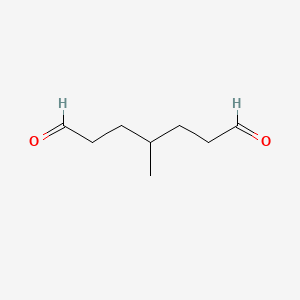
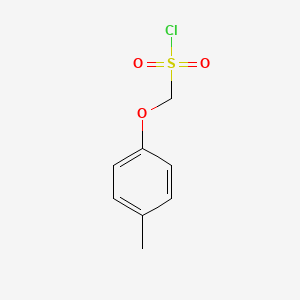

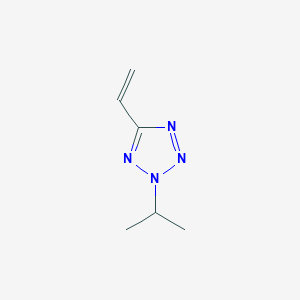
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
